4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. This compound is part of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases have a wide range of applications in various fields including catalysis, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 5-bromosalicylaldehyde with cyclohexylamine. The reaction is carried out in ethanol at elevated temperatures (around 373 K) for several hours. After the reaction is complete, the product is filtered and recrystallized from ethanol to obtain yellow crystals with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Condensation Reactions: The compound can participate in further condensation reactions with other amines or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include hydroquinone derivatives.
Scientific Research Applications
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of functional materials, such as sensors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. These metal complexes can then interact with various molecular targets and pathways, leading to their observed biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one.
Cyclohexylamine: Another precursor used in the synthesis.
Schiff Bases: A broad class of compounds with similar structural features and properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to other Schiff bases. This uniqueness makes it valuable in various applications, particularly in the formation of metal complexes and its potential biological activities .
Properties
CAS No. |
78987-54-9 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
4-bromo-2-(cyclohexyliminomethyl)phenol |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h6-9,12,16H,1-5H2 |
InChI Key |
PFZHELSOOJVETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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